molecular formula C12H26O2Sn B14135266 2,2-Dibutyl-1,3,2-dioxastannepane CAS No. 3590-62-3

2,2-Dibutyl-1,3,2-dioxastannepane

Cat. No.: B14135266
CAS No.: 3590-62-3
M. Wt: 321.04 g/mol
InChI Key: COKREYXJRHTKSH-UHFFFAOYSA-N
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Description

2,2-Dibutyl-1,3,2-dioxastannepane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannane family, characterized by a tin atom bonded to two butyl groups and incorporated into a dioxastannepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutyl-1,3,2-dioxastannepane can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .

Major Products

Major products formed from reactions with this compound include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .

Mechanism of Action

The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of two butyl groups attached to the tin atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

3590-62-3

Molecular Formula

C12H26O2Sn

Molecular Weight

321.04 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepane

InChI

InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2

InChI Key

COKREYXJRHTKSH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCCCCO1)CCCC

Origin of Product

United States

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